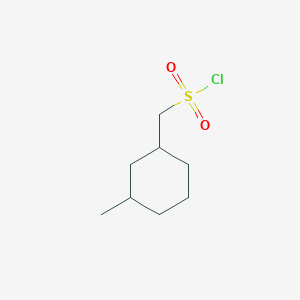

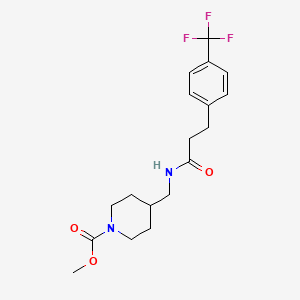

![molecular formula C12H8ClN3O3 B2837988 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid CAS No. 294853-37-5](/img/structure/B2837988.png)

3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

- The switchable synthesis of pyrazine derivatives, including 4-aminopyrrole-3-carboxylates and pyrazine-2-carboxylates, can be achieved by tuning the Rh(II) catalyst and reaction conditions, offering a flexible approach for generating structurally diverse compounds (Rostovskii et al., 2017).

- A solvent-free method for alkylation of N-heteroaromatic compounds, including pyrazine alkylation, demonstrates an environmentally friendly approach to modifying these compounds, potentially applicable to the synthesis of derivatives of 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid (Nikishin et al., 2005).

Structural Analysis and Crystallography

- A study on the monoclinic polymorph of pyrazinic acid provides insight into the structural versatility of pyrazine derivatives, which is crucial for understanding the crystal packing and molecular interactions of this compound (Shi et al., 2006).

- The supramolecular architecture of sodium coordination polymers containing 3-aminopyrazine-2-carboxylic acid reveals the potential of pyrazine derivatives in forming complex structures with metal ions, suggesting applications in materials science and coordination chemistry (Tayebee et al., 2008).

Applications in Medicinal Chemistry and Catalysis

- Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, structurally related to this compound, have been synthesized and evaluated for their antibacterial activities, highlighting the potential of pyrazine derivatives in developing new antimicrobial agents (Bildirici et al., 2007).

- Novel, biologically-based nano organocatalysts with urea moiety have been synthesized and shown to catalyze the synthesis of various compounds, including pyrazole derivatives, under mild and green conditions, suggesting potential catalytic applications for pyrazine derivatives (Zolfigol et al., 2015).

Direcciones Futuras

The future directions for “3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid” could involve further exploration of its potential as an antitubercular agent . The compound showed promising activity against Mycobacterium tuberculosis H37Rv , suggesting that it could lead to the discovery of more active pyrazinamide analogues .

Mecanismo De Acción

Target of Action

It’s known that this compound is a pyrazinamide analogue . Pyrazinamide is a crucial first-line drug for tuberculosis treatment , suggesting that the compound might also target Mycobacterium tuberculosis .

Result of Action

It’s known that n-(4-chlorophenyl)pyrazine-2-carboxamides, a related compound, showed good activity against mycobacterium tuberculosis h37rv . This suggests that 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid might also have antimycobacterial effects.

Propiedades

IUPAC Name |

3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O3/c13-8-3-1-7(2-4-8)11(17)16-10-9(12(18)19)14-5-6-15-10/h1-6H,(H,18,19)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGKVCZDGYFEPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=CN=C2C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

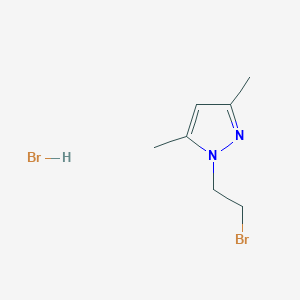

![2,3-dimethoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2837906.png)

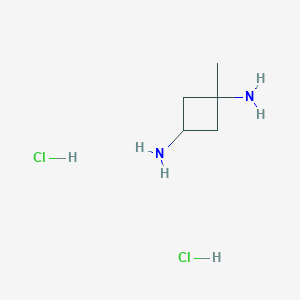

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1-(oxan-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2837907.png)

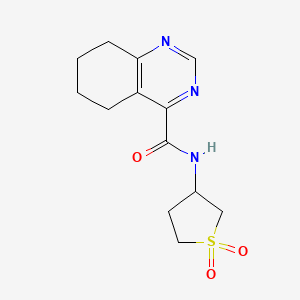

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837916.png)

![N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2837921.png)

![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide](/img/structure/B2837925.png)

amine](/img/structure/B2837928.png)